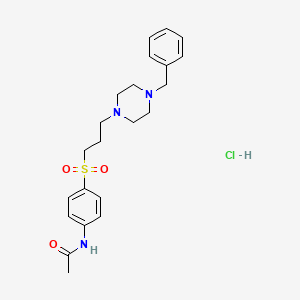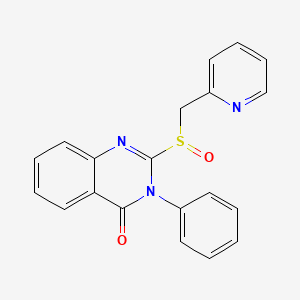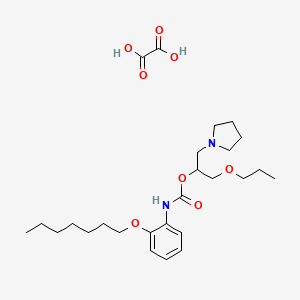
(+-)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo thiepin core, a diethylaminoethyl group, and a chloro substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide typically involves multiple steps:
Formation of the dibenzo thiepin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro substituent: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the diethylaminoethyl group: This step involves nucleophilic substitution reactions using diethylaminoethyl chloride.
Formation of the final compound: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro substituent with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of azido or cyano derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors in biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Applications: Investigated for its potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of other chemical compounds.
作用机制
The mechanism of action of (±)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide
- N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide
Uniqueness
The unique combination of the dibenzo thiepin core, diethylaminoethyl group, and chloro substituent sets this compound apart from others. Its specific structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
124645-45-0 |
|---|---|
分子式 |
C22H27ClN2OS2 |
分子量 |
435.0 g/mol |
IUPAC 名称 |
2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]-N-[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C22H27ClN2OS2/c1-3-25(4-2)12-11-24-22(26)15-27-21-14-16-13-17(23)9-10-19(16)28-20-8-6-5-7-18(20)21/h5-10,13,21H,3-4,11-12,14-15H2,1-2H3,(H,24,26) |
InChI 键 |
QBTNOQOPZZOFCJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)CSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


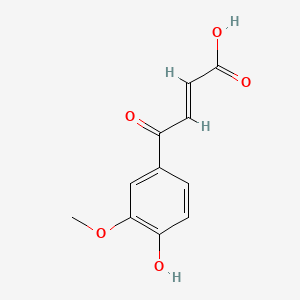
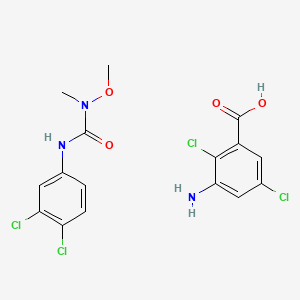
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)

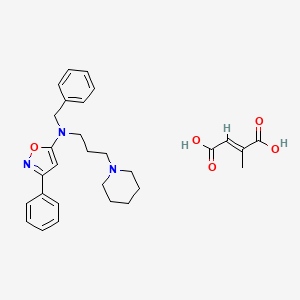
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
